Cas no 2137419-20-4 ((1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine)

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine is a chiral benzofuran-derived amine compound with potential applications in pharmaceutical research and organic synthesis. Its structure features a brominated benzofuran core coupled with a stereospecific 2-methylbutylamine side chain, offering versatility in asymmetric synthesis and medicinal chemistry. The bromine substituent enhances reactivity for further functionalization, while the chiral center enables enantioselective interactions, making it valuable for studying receptor binding or catalytic processes. This compound’s well-defined stereochemistry and robust stability under standard conditions facilitate precise experimental reproducibility. Its unique scaffold may serve as an intermediate in developing bioactive molecules, particularly in CNS-targeted or enzyme inhibition studies.
(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine structure
2137419-20-4 structure
商品名:(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
CAS番号:2137419-20-4
MF:C13H16BrNO
メガワット:282.176242828369
CID:6360631
PubChem ID:165944520

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 2137419-20-4
    • (1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
    • EN300-745273
    • インチ: 1S/C13H16BrNO/c1-3-8(2)13(15)12-7-9-6-10(14)4-5-11(9)16-12/h4-8,13H,3,15H2,1-2H3/t8?,13-/m0/s1
    • InChIKey: GXVRNWQSSYEZJC-RLROJCQXSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)C=C([C@H](C(C)CC)N)O2

計算された属性

  • せいみつぶんしりょう: 281.04153g/mol
  • どういたいしつりょう: 281.04153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 39.2Ų

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-745273-0.25g
(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2137419-20-4 95.0%
0.25g
$2585.0 2025-03-11
Enamine
EN300-745273-1.0g
(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2137419-20-4 95.0%
1.0g
$2811.0 2025-03-11
Enamine
EN300-745273-2.5g
(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2137419-20-4 95.0%
2.5g
$5510.0 2025-03-11
Enamine
EN300-745273-0.1g
(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2137419-20-4 95.0%
0.1g
$2473.0 2025-03-11
Enamine
EN300-745273-10.0g
(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2137419-20-4 95.0%
10.0g
$12088.0 2025-03-11
Enamine
EN300-745273-5.0g
(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2137419-20-4 95.0%
5.0g
$8152.0 2025-03-11
Enamine
EN300-745273-0.5g
(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2137419-20-4 95.0%
0.5g
$2697.0 2025-03-11
Enamine
EN300-745273-0.05g
(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2137419-20-4 95.0%
0.05g
$2361.0 2025-03-11

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine 関連文献

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amineに関する追加情報

Introduction to (1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine (CAS No. 2137419-20-4)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Among these, (1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine (CAS No. 2137419-20-4) stands out as a compound of significant interest due to its unique structural properties and potential applications in medicinal chemistry. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, synthetic pathways, and recent applications in academic and industrial research.

The molecular structure of (1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine encompasses a complex arrangement of functional groups, including a brominated benzofuran moiety and an amine-substituted butyl chain. The presence of the 5-bromo group on the benzofuran ring enhances its reactivity, making it a valuable intermediate in organic synthesis. The stereochemical configuration at the (1S) position adds another layer of complexity, influencing its interactions with biological targets.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The benzofuran scaffold is particularly noteworthy in this context, as it has been extensively studied for its pharmacological properties. For instance, derivatives of benzofuran have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The incorporation of a bromine atom at the 5-position further modulates the electronic properties of the ring, potentially enhancing binding affinity to biological receptors.

The synthesis of (1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine involves multi-step organic reactions that require careful optimization to achieve high yields and enantiomeric purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and stereocontrol techniques such as chiral auxiliary-assisted synthesis. Advanced computational methods have also been employed to predict optimal reaction conditions and minimize unwanted side products.

One of the most compelling aspects of this compound is its potential application in drug discovery. Researchers have leveraged its structural features to design novel molecules with enhanced pharmacological activity. For example, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes involved in inflammation and oxidative stress. These findings align with recent research highlighting the importance of targeting such pathways in the management of chronic diseases.

The amine group in the molecular structure provides a versatile handle for further functionalization, enabling the synthesis of more complex derivatives with tailored properties. This flexibility has been exploited in various drug development programs, where modifications to the amine moiety have led to improved solubility, bioavailability, and target specificity. Additionally, the presence of a branched alkyl chain (2-methylbutan) contributes to the overall lipophilicity of the compound, which is often critical for membrane permeability and cellular uptake.

Recent advancements in high-throughput screening (HTS) technologies have accelerated the discovery process for new therapeutic agents. Compounds like (1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine are being evaluated using automated platforms to identify their interactions with biological targets. Preliminary data suggest that this compound interacts with proteins involved in signal transduction and metabolic pathways, opening up new avenues for therapeutic intervention.

The role of computational chemistry has become increasingly prominent in modern drug discovery. Molecular modeling techniques are being used to predict binding affinities and optimize lead compounds before they enter preclinical testing. These methods have been particularly useful for analyzing compounds like (1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine, where subtle changes in structure can significantly impact biological activity.

In conclusion, (1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with recent advances in synthetic chemistry and drug discovery technologies, make it an attractive molecule for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing unmet medical needs.

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